
Methanesulfonanilide, 4'-(3-(methylamino)-9-acridinylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a methanesulfonanilide group and an acridine moiety linked through a methylamino bridge. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- typically involves multi-step organic reactions. One common method includes the initial formation of the acridine derivative, followed by the introduction of the methanesulfonanilide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the Suzuki–Miyaura coupling reaction is frequently employed, utilizing palladium catalysts and boron reagents .
Industrial Production Methods
In an industrial setting, the production of Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous flow reactors and automated systems to maintain consistent quality and reduce production time. The choice of reagents and catalysts is crucial to minimize by-products and enhance the overall yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen functionalities.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate, often in polar solvents to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions typically result in the replacement of specific groups with nucleophiles, leading to a variety of functionalized derivatives.
Applications De Recherche Scientifique
Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical properties
Mécanisme D'action
The mechanism of action of Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent reactions. The pathways involved often include signal transduction and metabolic processes, which are crucial for maintaining cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylaminoquinolines: These compounds share the methylamino group and have similar applications in medicinal chemistry and material science.
Dimethylaminoquinolines: These derivatives are known for their proton sponge properties and are used in various chemical reactions and industrial applications.
Uniqueness
Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- stands out due to its unique combination of the methanesulfonanilide and acridine moieties This structure imparts distinct chemical and biological properties, making it more versatile compared to other similar compounds
Propriétés
Numéro CAS |
66147-73-7 |
|---|---|
Formule moléculaire |
C21H20N4O2S |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
N-[4-[[3-(methylamino)acridin-9-yl]amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C21H20N4O2S/c1-22-16-11-12-18-20(13-16)24-19-6-4-3-5-17(19)21(18)23-14-7-9-15(10-8-14)25-28(2,26)27/h3-13,22,25H,1-2H3,(H,23,24) |
Clé InChI |
WSIDMACYGUCWEA-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


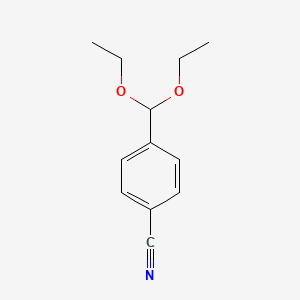
![2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)
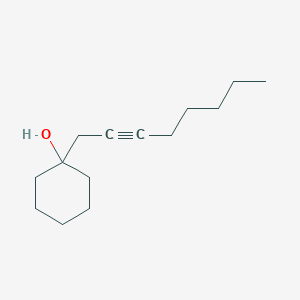
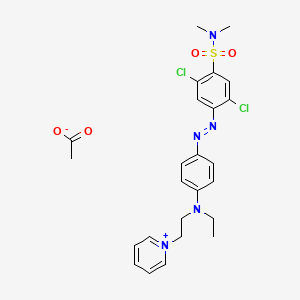
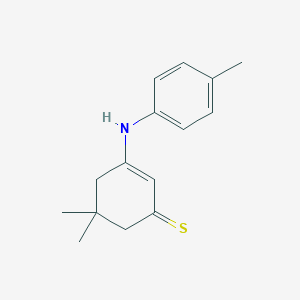
![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
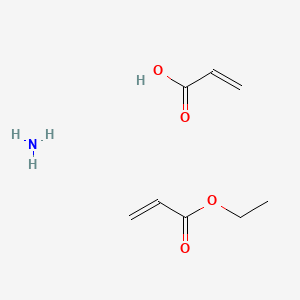
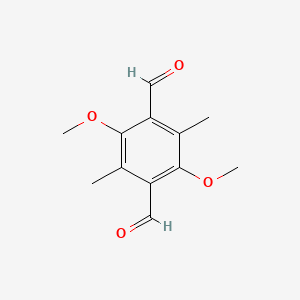
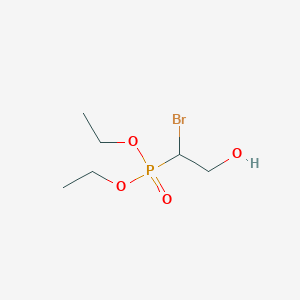
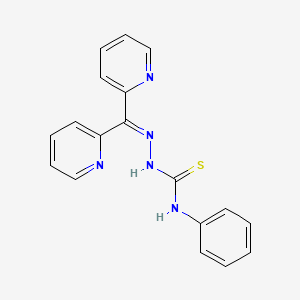
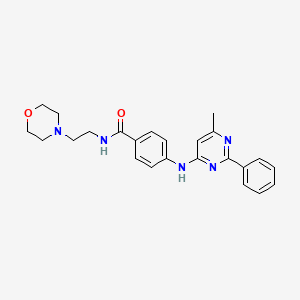
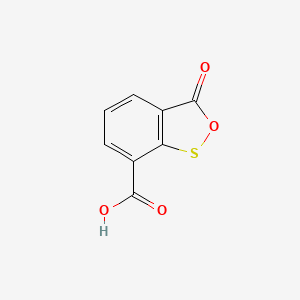
![Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14477161.png)
![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)
